molecular formula C19H20N4O2 B11001133 7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11001133
M. Wt: 336.4 g/mol
InChI Key: NJTDFTVQARAOTI-UHFFFAOYSA-N
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Description

7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a benzodioxole ring, a cyclopentylethyl group, and a triazolopyrimidine core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by reacting appropriate precursors such as 5-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Benzodioxole Ring: The benzodioxole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a benzodioxole boronic acid or halide.

    Attachment of the Cyclopentylethyl Group: The cyclopentylethyl group can be introduced through alkylation reactions, using reagents like cyclopentylethyl bromide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the benzodioxole ring or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(1,3-Benzodioxol-5-yl)-2-(2-cyclopentylethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the cyclopentylethyl group, which may confer distinct chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-(2-cyclopentylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H20N4O2/c1-2-4-13(3-1)5-8-18-21-19-20-10-9-15(23(19)22-18)14-6-7-16-17(11-14)25-12-24-16/h6-7,9-11,13H,1-5,8,12H2

InChI Key

NJTDFTVQARAOTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NN3C(=CC=NC3=N2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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